molecular formula C17H15ClN2O2 B2893172 (E)-3-(2-chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one CAS No. 1904637-21-3

(E)-3-(2-chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one

Cat. No. B2893172
CAS RN: 1904637-21-3
M. Wt: 314.77
InChI Key: QVNBKWMUGATCFC-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one, also known as CPYPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.

Scientific Research Applications

Antimicrobial Activities

Research indicates that azetidinone derivatives possess significant antimicrobial properties. For instance, a study on the synthesis, characterization, and antimicrobial activity of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives demonstrated these compounds' effectiveness against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (Shah et al., 2014).

Anticancer Properties

Compounds incorporating pyridine and azetidinone structures have been evaluated for their anticancer activity. A notable study investigated new 1,3-oxazole clubbed pyridyl-pyrazolines for their anticancer efficacy, with some compounds showing significant potential against cancer cell lines, indicating the broader relevance of such chemical structures in cancer research (Katariya et al., 2021).

Neuropharmacological Potential

Research on Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone has unveiled potential antidepressant and nootropic (cognitive-enhancing) activities. This highlights the chemical backbone's significance in exploring new treatments for central nervous system disorders (Thomas et al., 2016).

Hypocholesteremic Effects

A study on the dehydrative metabolites of a related compound revealed hypocholesteremic activity in rats, suggesting potential applications in managing cholesterol levels. This research underscores the importance of these chemical structures in metabolic disorder studies (Kokosa et al., 1978).

Molecular Docking and Structural Analysis

Further research involving Pd (II) complexes of bidentate chalcone ligands, including pyridinyl-prop-2-en-1-one derivatives, has provided insights into their antimicrobial, antioxidant, and anticancer activities through detailed molecular docking and structural analysis. These studies enhance our understanding of the molecular interactions that govern the biological activities of such compounds (Gaber et al., 2018).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(3-pyridin-3-yloxyazetidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c18-16-6-2-1-4-13(16)7-8-17(21)20-11-15(12-20)22-14-5-3-9-19-10-14/h1-10,15H,11-12H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNBKWMUGATCFC-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CC=C2Cl)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CC=C2Cl)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one

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